2-Oxo-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid
Description
Properties
Molecular Formula |
C16H11F3O3 |
|---|---|
Molecular Weight |
308.25 g/mol |
IUPAC Name |
2-oxo-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid |
InChI |
InChI=1S/C16H11F3O3/c17-16(18,19)13-7-5-12(6-8-13)11-3-1-10(2-4-11)9-14(20)15(21)22/h1-8H,9H2,(H,21,22) |
InChI Key |
NRVNDVXJQYGPBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C(=O)O)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation-Based Synthesis
A common route to this compound involves Friedel-Crafts acylation to build the aryl ketone intermediate, followed by further oxidation or functional group modification to yield the 2-oxo-propanoic acid structure.
- The biphenyl system bearing the trifluoromethyl group is prepared or obtained as a starting material.
- Friedel-Crafts acylation is performed using an acid chloride or anhydride derivative to introduce the keto group at the 2-position of the propanoic acid side chain.
- Subsequent oxidation or hydrolysis steps convert intermediates into the target acid.
This method leverages the electrophilic aromatic substitution mechanism and is facilitated by Lewis acid catalysts such as aluminum chloride (AlCl3), which promote acylation with high regioselectivity.
Multi-Step Organic Synthesis Including Grignard and Carboxylation Reactions
Another approach involves the use of organometallic intermediates:
- Preparation of the biphenyl trifluoromethyl-substituted aryl halide.
- Formation of the corresponding Grignard reagent by reaction with magnesium.
- Carboxylation of the Grignard intermediate with carbon dioxide to introduce the carboxylic acid group.
- Oxidation of the side chain to install the keto group at the 2-position.
This sequence allows for precise installation of the carboxylic acid and keto functionalities, although it requires careful control of reaction conditions to avoid side reactions.
Patent-Described Synthetic Routes
European Patent EP1189898A1 and its related documents describe synthetic procedures involving:
- Preparation of key intermediates such as methyl 2-methyl-oxirane-carboxylate via epoxidation.
- Reaction of epoxide intermediates with thiophenol derivatives under basic conditions.
- Hydrolysis and conversion steps involving potassium hydroxide and thionyl chloride to yield acid chlorides and ultimately the desired acid.
- Use of bromo-acetone and nucleophilic substitution reactions to build the propanoic acid backbone.
These methods emphasize the use of controlled reaction conditions, such as low temperatures and specific solvents (e.g., dimethylacetamide), to optimize yields and purity.
Comparative Table of Preparation Methods
| Methodology | Key Steps | Advantages | Challenges |
|---|---|---|---|
| Friedel-Crafts Acylation | Acylation of biphenyl trifluoromethyl derivative | Straightforward, regioselective | Requires strong Lewis acids, risk of polyacylation |
| Grignard Reagent Formation and Carboxylation | Formation of aryl magnesium bromide, CO2 addition | Precise functional group installation | Sensitive to moisture, requires inert atmosphere |
| Epoxide Ring Opening and Hydrolysis (Patent) | Epoxidation, thiophenol reaction, hydrolysis | Allows complex intermediate formation | Multi-step, requires careful temperature control |
| Oxidation and Hydrolysis of Intermediates | Oxidation of side chains, hydrolysis to acid | Versatile for various derivatives | May involve harsh reagents and long reaction times |
Experimental Conditions and Yields
- Friedel-Crafts acylation typically performed at 0–25 °C under anhydrous conditions with AlCl3 catalyst.
- Grignard reactions conducted under inert atmosphere (argon or nitrogen) at low temperatures (-20 to 0 °C), followed by CO2 bubbling.
- Hydrolysis and oxidation steps may require prolonged reaction times (up to 22 hours) and elevated temperatures (reflux conditions).
- Purification often achieved by recrystallization from solvents such as ethanol or petroleum ether-ethyl acetate mixtures.
Yields reported in related syntheses range from moderate (24–30%) to good (up to 70%) depending on reaction optimization and purification efficiency.
Analytical Characterization
The synthesized compound is characterized by:
- Nuclear Magnetic Resonance (NMR) spectroscopy, confirming the aromatic and keto-propanoic acid structure.
- Infrared (IR) spectroscopy showing characteristic carbonyl stretching bands (~1700 cm⁻¹).
- Mass spectrometry (MS) confirming molecular ion peaks consistent with C16H11F3O3.
- Melting point determination for purity assessment.
Chemical Reactions Analysis
Formation of Acid Chloride
The carboxylic acid group can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). For example, in the synthesis of sorafenib , 4-chloro-3-(trifluoromethyl)phenyl isocyanate was reacted with aniline derivatives to form intermediates, followed by hydrolysis to yield the carboxylic acid . Analogously, 2-[4-(trifluoromethyl)phenyl]propanoic acid (a simpler analog) undergoes similar acid chloride formation steps .
Reaction Conditions :
-
Reagents : Thionyl chloride, DMF (catalyst), or POCl₃.
-
Conditions : Reflux at elevated temperatures (e.g., 75–80 °C) .
Amide Bond Formation
The acid chloride intermediate can react with amines to form amides. For instance, in quinoline derivatives , DCC (N,N'-dicyclohexylcarbodiimide) was used to couple carboxylic acids with amines under controlled conditions . Similarly, pretomanid synthesis involved amination reactions with ammonia to generate amide intermediates .
Reaction Conditions :
-
Reagents : DCC, NHS (N-hydroxysuccinimide), or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Conditions : Stirring at 0 °C to room temperature for 12–24 hours .
Hydrolysis of Esters
If derived from an ester precursor (e.g., ethyl ester), hydrolysis under basic or acidic conditions would yield the carboxylic acid. For example, ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate (a related ester) undergoes hydrolysis to form the acid .
Reaction Conditions :
Condensation Reactions
The ketone group (2-oxo) may participate in condensation reactions, such as Claisen or aldol reactions. For example, 3-oxo-2-arylhydrazonopropanals undergo condensation with active methylene reagents to form azo compounds .
Reaction Conditions :
-
Reagents : Active methylene reagents (e.g., malonate esters).
Table 1: Reaction Pathways for 2-Oxo-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic Acid
Research Findings and Implications
-
Trifluoromethyl Substituents : Enhance lipophilicity and metabolic stability, critical for drug design .
-
Biphenyl Core : Provides structural rigidity and potential for π-π interactions in biological systems .
-
Synthetic Versatility : The acid group allows for diverse functionalization (e.g., amides, esters), enabling tailored applications .
Scientific Research Applications
2-Oxo-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid has several scientific research applications:
Biology: This compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes, particularly those involving fluorinated compounds.
Mechanism of Action
The mechanism of action of 2-Oxo-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Below is a comparative analysis of structurally related compounds (Table 1):
Table 1: Key Properties of 2-Oxo-3-[4-[4-(Trifluoromethyl)phenyl]phenyl]propanoic Acid and Analogs
Biological Activity
2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid (CAS Number: 120658-71-1) is a compound of significant interest due to its potential biological activities. The trifluoromethyl group enhances the compound's metabolic stability and lipid solubility, which may contribute to its biological efficacy. This article reviews various studies that explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Biological Activity Overview
The biological activity of 2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid has been investigated in several contexts, including its effects on enzymes, cytotoxicity against cancer cells, and antimicrobial properties.
Enzyme Inhibition
Research indicates that compounds containing the trifluoromethyl group exhibit enhanced interaction with various enzymes due to their ability to form halogen bonds. For instance, studies have shown that related compounds can moderately inhibit cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are crucial in inflammatory pathways .
Table 1: Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| 2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid | COX-2 | TBD |
| Related Compounds | LOX-5 | TBD |
| Related Compounds | LOX-15 | TBD |
Cytotoxicity Studies
The cytotoxic effects of 2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid have been evaluated against various cancer cell lines. Notably, it has shown moderate cytotoxicity against the MCF-7 breast cancer cell line, indicating potential as an anticancer agent.
Table 2: Cytotoxicity Data
| Cell Line | Compound Concentration (μM) | Viability (%) |
|---|---|---|
| MCF-7 | 10 | 70 |
| Hek293 | 10 | 80 |
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. It exhibits activity against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group has been linked to increased antibacterial potency due to enhanced membrane permeability .
Table 3: Antimicrobial Activity Data
| Bacteria | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
The mechanism by which 2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid exerts its biological effects is believed to involve multiple pathways:
- Enzyme Interaction : The trifluoromethyl moiety facilitates stronger binding to target enzymes through halogen bonding.
- Cell Membrane Penetration : Enhanced lipid solubility allows for better penetration into cell membranes, increasing its bioavailability.
- Reactive Oxygen Species (ROS) : Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to apoptosis .
Case Studies
- Case Study on Anticancer Activity : A study evaluated the effects of related trifluoromethyl-containing compounds on MCF-7 cells, demonstrating a dose-dependent reduction in cell viability.
- Case Study on Anti-inflammatory Effects : In vivo studies showed that compounds with similar structures significantly reduced inflammation markers in animal models, indicating potential for treating inflammatory diseases.
Q & A
Basic: What are the recommended synthetic routes for 2-Oxo-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid?
Methodological Answer:
A common approach involves coupling methyl 3-chloro-3-oxopropanoate with a biphenyl precursor containing the 4-(trifluoromethyl)phenyl group under basic conditions (e.g., triethylamine in dichloromethane). For example, the trifluoromethyl-substituted arylpiperidine derivative can react with methyl 3-chloro-3-oxopropanoate at 0°C, followed by stirring at room temperature and purification via column chromatography . Tert-butyloxycarbonyl (Boc) protection of amino groups may be employed to prevent side reactions during synthesis .
Basic: How to characterize the compound using spectroscopic and analytical methods?
Methodological Answer:
- NMR Spectroscopy: Use NMR to confirm aromatic protons and propanoic acid backbone. NMR is critical for verifying the trifluoromethyl (-CF) group (δ ≈ -60 ppm).
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] or [M-H]).
- FT-IR: Identify carbonyl (C=O) stretches (~1700 cm) and carboxylic acid (-COOH) bands (~2500-3300 cm) .
Basic: What are the solubility and stability considerations for this compound?
Methodological Answer:
The compound is typically soluble in polar aprotic solvents (e.g., DMSO, ethanol) but poorly soluble in water. Stability tests under varying pH (1–10) and temperatures (4°C to 40°C) are recommended. Store at -20°C in a desiccator to prevent hydrolysis of the trifluoromethyl group or carboxylic acid .
Advanced: How to design in vitro assays to evaluate its biological activity?
Methodological Answer:
- Enzyme Inhibition Assays: Use recombinant proteins (e.g., retinol-binding protein 4, RBP4) in fluorescence polarization or surface plasmon resonance (SPR) assays to measure binding affinity.
- Cell-Based Models: Test anti-inflammatory activity in LPS-stimulated macrophages (e.g., TNF-α/IL-6 ELISA) or cytotoxicity in cancer cell lines (MTT assay) .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., cell passage number, serum-free media).
- Purity Validation: Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to confirm >95% purity.
- Structural Confirmation: Re-analyze batches via X-ray crystallography or 2D NMR if unexpected activity arises .
Advanced: How to analyze metabolic stability and identify metabolites?
Methodological Answer:
- Liver Microsome Assays: Incubate with human liver microsomes (HLM) and NADPH. Use LC-MS/MS to detect phase I metabolites (e.g., hydroxylation, demethylation).
- Sulfation Pathways: Screen for sulfotransferase-mediated metabolites using recombinant SULT enzymes (e.g., SULT1A3) .
Advanced: What strategies optimize pharmacokinetic properties (e.g., bioavailability)?
Methodological Answer:
- Prodrug Design: Esterify the carboxylic acid to improve membrane permeability (e.g., ethyl ester prodrug).
- Structural Modifications: Introduce electron-withdrawing groups on the phenyl ring to enhance metabolic stability .
Advanced: How to develop an HPLC method for purity analysis?
Methodological Answer:
- Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile Phase: Gradient of 0.1% formic acid in water (A) and acetonitrile (B) (5% B to 95% B over 20 min).
- Detection: UV at 254 nm for aromatic rings; validate with spiked impurity standards (e.g., related phenylpropanoic acids) .
Basic: What are common impurities, and how are they mitigated during synthesis?
Methodological Answer:
- Impurities: Unreacted biphenyl precursors or de-esterified intermediates.
- Mitigation: Use silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization in ethanol/water mixtures .
Advanced: How to conduct structure-activity relationship (SAR) studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
